

# Synthesis of N-(4-Hydroxyphenyl)glycine: An Application Note and Experimental Protocol

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## Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)glycine

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This document provides detailed experimental protocols for the synthesis of **N-(4-Hydroxyphenyl)glycine**, a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various therapeutics, including  $\beta$ -lactam antibiotics. The following sections detail two common synthetic routes, outlining the necessary reagents, reaction conditions, and purification methods.

## Introduction

**N-(4-Hydroxyphenyl)glycine** is a key building block in the production of several semi-synthetic penicillins and cephalosporins. Its stereochemistry is crucial for the biological activity of the final antibiotic. This application note describes two distinct methods for its synthesis: the reaction of *p*-aminophenol with chloroacetic acid and the condensation of phenol with 2-hydroxyglycine. Both methods offer viable routes to the target molecule, with varying yields and purities depending on the chosen conditions.

## Data Summary

The following tables summarize the quantitative data associated with the synthesis protocols described herein.

Table 1: Synthesis of **N-(4-Hydroxyphenyl)glycine** from Phenol and 2-Hydroxyglycine

Catalyst	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)
Phosphoric Acid	Dichloroethane	60-65	7	84	97.2
Sulfuric Acid	Dichloroethane	60-65	8	80	98.0
p-Toluenesulfonic Acid	Methanol	55-60	6	72	98.0
Sulfuric Acid	Toluene	60-65	8	76	98.5

Data extracted from patent CN102816076A[1]

## Experimental Protocols

### Protocol 1: Synthesis from Phenol and 2-Hydroxyglycine

This method involves the acid-catalyzed condensation of phenol with 2-hydroxyglycine. The following protocol is based on the examples provided in patent CN102816076A.[1]

Materials:

- Phenol
- 2-Hydroxyglycine
- Catalyst (e.g., Phosphoric acid, Sulfuric acid, p-Toluenesulfonic acid)
- Solvent (e.g., Dichloroethane, Methanol, Toluene)
- Sodium Carbonate solution or other suitable base
- Water

- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the chosen solvent (e.g., 150g of dichloroethane).
- Add phenol (e.g., 42.3g, 0.45 mol) and 2-hydroxyglycine (e.g., 45.5g, 0.50 mol) to the solvent and stir until evenly mixed.
- Carefully add the acid catalyst (e.g., 4.41g of phosphoric acid, 0.045 mol).
- Heat the reaction mixture to the specified temperature (e.g., 60-65 °C) and maintain for the designated reaction time (e.g., 7 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add water (e.g., 150g) and separate the organic phase.
- Neutralize the aqueous phase with a suitable base (e.g., sodium carbonate solution) to a pH of approximately 4.8.
- Cool the mixture to 20 °C to induce crystallization.
- Filter the precipitate, wash with water (e.g., 250g), and dry in an oven to obtain **N-(4-Hydroxyphenyl)glycine**.

## Protocol 2: Synthesis from p-Aminophenol and Chloroacetic Acid

This is a widely cited method for the synthesis of **N-(4-Hydroxyphenyl)glycine**.<sup>[2][3]</sup> The following is a representative protocol.

Materials:

- p-Aminophenol
- Chloroacetic acid

- Sodium acetate
- Water
- Sodium bicarbonate solution
- Standard laboratory glassware and equipment

#### Procedure:

- In a reaction vessel, dissolve p-aminophenol (e.g., 300 mg) and sodium acetate (e.g., 400 mg) in water (approximately 2.5 mL).
- Add chloroacetic acid (e.g., 260 mg) to the solution.
- Gently heat the mixture to approximately 45-50 °C until the p-aminophenol dissolves, resulting in a pale-yellow solution.
- Cool the solution to 5 °C to precipitate the product.
- Filter the needle-like crystals.
- The filtrate can be neutralized with a sodium bicarbonate solution to potentially precipitate more product.
- Combine the crystalline fractions and purify by recrystallization from hot water.

## Purification and Characterization

#### Purification:

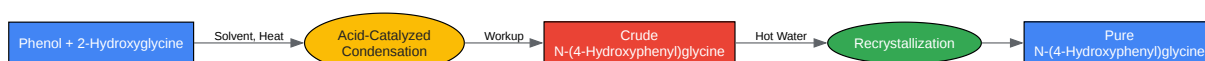
The crude **N-(4-Hydroxyphenyl)glycine** can be purified by recrystallization. A common solvent for recrystallization is hot water. The crude product is dissolved in a minimal amount of boiling water, and the solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with cold water, and dried.

#### Characterization:

The identity and purity of the synthesized **N-(4-Hydroxyphenyl)glycine** can be confirmed by various analytical techniques:

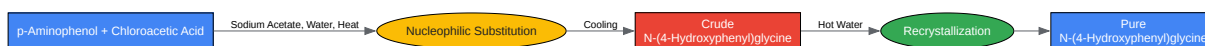
- Melting Point: The reported melting point is approximately 244 °C with decomposition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$ -NMR (400MHz,  $\text{D}_2\text{O}$ )  $\delta$ : 7.18 (d,  $J=8\text{Hz}$ , 2H), 6.80 (d,  $J=8\text{Hz}$ , 2H), 4.59 (s, 1H).<sup>[1]</sup>
- Infrared (IR) Spectroscopy: Characteristic peaks for the O-H, N-H, C=O, and aromatic C-H bonds should be present.
- Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of **N-(4-Hydroxyphenyl)glycine** (167.16 g/mol ) should be observed.

## Visualizations



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Caption: Synthesis workflow from phenol and 2-hydroxyglycine.



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## References

- 1. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]
- 2. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 3. uwaterloo.ca [uwaterloo.ca]
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